N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It features a bromophenyl group, an ethoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxybenzamide to introduce the nitro group. This is followed by bromination to attach the bromophenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity. The use of automated systems can also enhance reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro and bromophenyl groups can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Amines or thiols in the presence of a base .
Major Products
Reduction: Converts the nitro group to an amine.
Nucleophilic Substitution: Replaces the bromine atom with a nucleophile, forming various substituted derivatives
Scientific Research Applications
N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-ethoxybenzamide: Lacks the nitro group, which may reduce its reactivity in redox reactions.
N-(3-bromophenyl)-3-nitrobenzamide: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-14-7-6-10(8-13(14)18(20)21)15(19)17-12-5-3-4-11(16)9-12/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUMNVMZNZFJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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